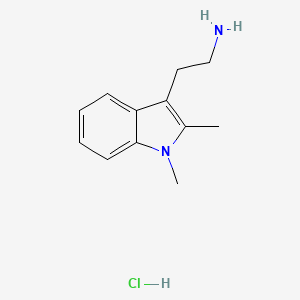
2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride
Übersicht
Beschreibung
The compound “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” is related to the one you’re asking about . It has a molecular weight of 203.24 . Another related compound is “2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-ol” with a molecular formula of C12H15NO .
Molecular Structure Analysis
The related compound “1H-Indole, 2,3-dimethyl-” has a molecular weight of 145.2010 . Its IUPAC Standard InChI is InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3 .Physical and Chemical Properties Analysis
The related compound “2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-ol” has a molecular weight of 189.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of N,N-Dimethyltryptamine Derivative : The synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine involved complex reactions starting with furanidine and p-cyanomethyl-phenylhydrazine, leading to the final product in multiple steps with varying yields (Li De-chen, 2002).
Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles : This study demonstrated hydroamination processes involving 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones and secondary dialkylamines under mild conditions, leading to the synthesis of derivatives with high stereoselectivity and yields (Sobenina et al., 2010).
Biological Activities
Serotonin Receptor Agonists : Indole-ethylamine compounds, closely related to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine, were tested for their ability to suppress the firing of serotonergic neurons, revealing a high degree of structural specificity among these tryptamine analogs and their interaction with serotonin receptors (Rogawaski & Aghajanian, 1981).
Phosphorus–Nitrogen Compounds : Research showed that hexachlorocyclotriphosphazatriene reacts with ethylamine, closely related to the structure of 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine, to produce various derivatives. These reactions and their products demonstrate the potential applications in the field of phosphorus-nitrogen compounds (Das et al., 1973).
Pharmaceutical Applications
- Antiviral Drug Development : Compounds like ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, structurally related to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine, have been investigated for their potential as anti-influenza drugs, demonstrating the scope of such compounds in pharmaceutical research (Ivashchenko et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride” are currently unknown. This compound is a derivative of indole, which is a common structure in many natural and synthetic compounds with diverse biological activities . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, indole derivatives can interact with various targets, leading to changes in cellular processes . The exact interactions and changes caused by this specific compound remain to be elucidated.
Biochemical Pathways
Indole derivatives can influence a wide range of biochemical pathways depending on their specific structures and targets .
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;/h3-6H,7-8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEDFSZTTCITBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083132.png)
![4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083148.png)
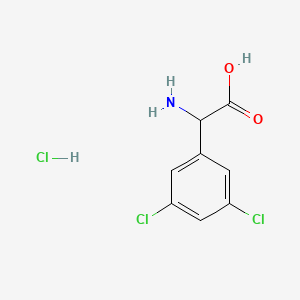
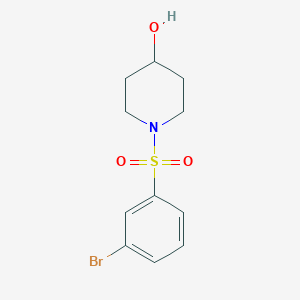
![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B3083158.png)
![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)
![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
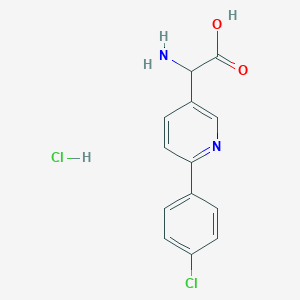
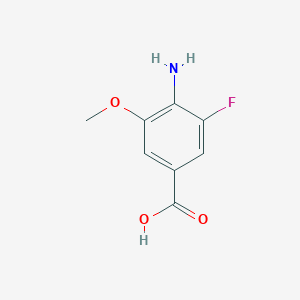
![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)
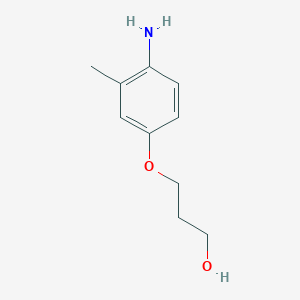
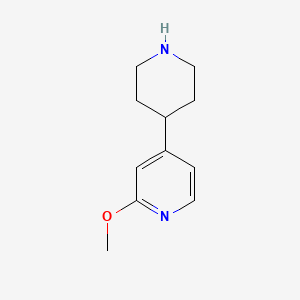
![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)
